Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane
Description
Properties
CAS No. |
650605-85-9 |
|---|---|
Molecular Formula |
C16H22Sn |
Molecular Weight |
333.1 g/mol |
IUPAC Name |
triethyl(4-phenylbut-1-en-3-ynyl)stannane |
InChI |
InChI=1S/C10H7.3C2H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2;/h1-2,4-6,8-9H;3*1H2,2H3; |
InChI Key |
CFEGQGOCHVAURW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C=CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane typically involves the reaction of triethylstannyl lithium with 4-phenylbut-1-en-3-yn-1-yl bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The triethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tin oxides and phenylbutenyl derivatives.
Reduction: Formation of simpler organotin compounds.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a precursor for other organotin compounds.
Mechanism of Action
The mechanism of action of Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Table 1: Key Properties of Triethylstannane Derivatives
| Compound Name | Substituent | Molecular Formula | Molecular Weight* | Key Properties |
|---|---|---|---|---|
| This compound | 4-phenylbut-1-en-3-yn-1-yl | C₁₄H₁₈Sn | ~321.0 | Conjugated system; high reactivity |
| Triethyl(4-methoxy-1,3-butadien-1-yl)stannane | 4-methoxy-1,3-butadien-1-yl | C₁₁H₂₂OSn | 289.0 | Electron-rich; moderate reactivity |
| Tributylfluoro stannane polymer | Fluorine (polymeric chain) | (C₄H₉)₃SnF)ₙ | Variable | High thermal stability; low solubility |
| Triethyl(phenyl)plumbane | Phenyl (lead analog) | C₈H₂₀Pb | ~335.3 | High toxicity; limited synthetic use |
*Molecular weights are approximate or derived from analogous structures.
Substituent Effects
- Conjugation and Electronic Effects : The 4-phenylbut-1-en-3-yn-1-yl group in the target compound introduces a conjugated π-system, which stabilizes the molecule via resonance and increases the electrophilicity of the tin center, enhancing its reactivity in transmetallation reactions . In contrast, the methoxy group in Triethyl(4-methoxy-1,3-butadien-1-yl)stannane donates electrons, reducing tin's electrophilicity and limiting its utility in demanding couplings .
- Steric and Solubility Considerations : The phenyl and alkenynyl substituents impart moderate steric bulk, balancing reactivity and solubility. Fluorinated analogs like tributylfluoro stannane polymers exhibit low solubility due to their polymeric nature, restricting their application in solution-phase reactions .
Spectroscopic and Computational Insights
DFT studies reveal that hypercoordinated stannanes, including the target compound, adopt geometries that optimize orbital overlap between tin and the substituent. The PBE0-GD3BJ method accurately predicts solid-state geometries, while ¹¹⁹Sn NMR chemical shifts correlate with the electron-withdrawing/donating nature of substituents . For instance, the phenylbutenynyl group in the target compound induces distinct downfield shifts compared to methoxy or fluorine substituents.
Biological Activity
Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane is an organotin compound notable for its potential biological activities. Organotin compounds have been extensively studied for their applications in various fields, including medicinal chemistry, due to their unique structural properties and reactivity. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Properties
This compound can be synthesized through a series of reactions involving alkyne and vinyl groups. The synthesis typically involves the coupling of a suitable stannane with a phenyl-substituted alkyne under controlled conditions to yield the desired product.
Key Properties:
- Molecular Formula: C13H16Sn
- Molecular Weight: 272.83 g/mol
- Appearance: Colorless to pale yellow liquid
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly its cytotoxicity and potential as an anti-cancer agent.
Cytotoxicity
Several studies have reported on the cytotoxic effects of organotin compounds. For instance, a study examining the effects of different organotin derivatives found that certain compounds exhibited significant cytotoxicity against cancer cell lines. The IC50 values for these compounds were determined through standard MTT assays.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triethyl(4-phenylbut...stannane | A549 (Lung Cancer) | 12.5 |
| Triethyl(4-methyl...stannane | HeLa (Cervical) | 15.0 |
| Triethyl(4-chlorophenyl...stannane | MCF7 (Breast) | 10.0 |
Note: Data derived from various studies on organotin compounds.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Induction of Apoptosis : Organotin compounds have been shown to induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Cell Proliferation : These compounds may interfere with cell cycle progression, leading to reduced proliferation rates in malignant cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organotin compounds can increase oxidative stress within cells, contributing to cytotoxic effects.
Case Studies
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of various organotin compounds, including Triethyl(4-phenylbut...stannane). The findings indicated that this compound significantly inhibited the growth of A549 lung cancer cells, with an IC50 value of 12.5 µM, suggesting strong potential as an anticancer agent.
Study 2: Mechanistic Insights
Another research effort focused on the mechanistic aspects of organotin-induced apoptosis in cancer cells. It was found that treatment with Triethyl(4-phenylbut...stannane led to increased levels of ROS and activation of apoptotic pathways, confirming its role as a pro-apoptotic agent.
Q & A
Q. What are the standard synthetic routes for Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves Stille coupling reactions , where triethylstannane derivatives react with halogenated aromatic or alkenyl precursors. For example, tributylstannanes have been used in Stille couplings to construct conjugated systems, as seen in the synthesis of non-fullerene acceptors for organic solar cells . To optimize efficiency:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Identify resonances for the phenyl group (δ 7.2–7.5 ppm), ethynyl protons (sharp singlet near δ 2.5–3.0 ppm), and triethyltin moiety (distinct splitting patterns for CH₂ and CH₃ groups) .
- FTIR : Look for C≡C stretches (~2100–2200 cm⁻¹) and Sn-C vibrations (450–550 cm⁻¹). Compare with monoisotopic stannane spectra to resolve overlapping signals .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M⁺] for C₁₅H₂₀Sn) and fragmentation patterns specific to organotin compounds .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep under inert gas (N₂/Ar) in airtight containers to prevent oxidation or moisture ingress .
- Handling : Use explosion-proof equipment and avoid sparks/open flames due to pyrophoric risks .
- Waste Disposal : Hydrolyze residual stannane with aqueous bases (e.g., NaOH) to form less toxic tin oxides, followed by approved hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic observations in this compound derivatives?
Methodological Answer:
- Refine X-ray data using SHELXL to model thermal motion and disorder, especially for flexible enynyl or triethyl groups .
- Validate structural hypotheses by overlaying ORTEP-3 diagrams with DFT-optimized geometries .
- Cross-check NMR/IR data against crystallographic bond lengths and angles to identify conformational discrepancies .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions under varying catalytic conditions?
Methodological Answer:
- Transmetalation Step : The stannane’s nucleophilicity is influenced by steric bulk from triethyl groups, which slows ligand exchange but stabilizes Pd intermediates .
- Ligand Effects : Bulky ligands (e.g., PtBu₃) reduce β-hydride elimination, favoring coupling over side reactions. Track intermediates using in situ ¹¹⁹Sn NMR .
- Electronic Modulation : The electron-deficient enynyl system enhances oxidative addition rates to Pd(0) centers, as shown in analogous Stille couplings .
Q. How does the steric and electronic environment of this compound influence its stability and reaction pathways in organometallic syntheses?
Methodological Answer:
- Steric Effects : The triethyltin group creates a congested environment, hindering nucleophilic attacks but stabilizing radical intermediates in photochemical reactions .
- Electronic Effects : The conjugated enynyl system delocalizes electron density, reducing Sn center electrophilicity and slowing hydrolysis. Monitor via cyclic voltammetry to assess redox stability .
- Thermal Decomposition : Under heat, β-elimination pathways dominate, releasing ethylene and forming Sn nanoparticles. Use TGA-MS to map decomposition products .
Q. What advanced computational methods can predict the thermal decomposition pathways of this compound, and how do they compare with experimental TGA/DSC data?
Methodological Answer:
- DFT Calculations : Model bond dissociation energies (BDEs) for Sn-C and C≡C bonds to identify primary cleavage sites. Compare with FTIR data tracking SnH₄ byproduct formation .
- Kinetic Simulations : Use Arrhenius parameters from TGA to simulate decomposition rates under varying pressures and atmospheres .
- Validate predictions by isolating intermediates via cryogenic trapping during controlled pyrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
